molecular formula C17H17BrO B1373708 3-(3-Bromophenyl)-1-(3,4-dimethylphenyl)propan-1-one CAS No. 898760-30-0

3-(3-Bromophenyl)-1-(3,4-dimethylphenyl)propan-1-one

Cat. No. B1373708
M. Wt: 317.2 g/mol
InChI Key: SZYYQGYBOJCZOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.



Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.


Scientific Research Applications

Structural and Computational Analysis

  • X-ray Structures and Computational Studies

    Compounds related to 3-(3-Bromophenyl)-1-(3,4-dimethylphenyl)propan-1-one have been characterized using various spectroscopic techniques and single-crystal X-ray diffraction. The geometries of these compounds were optimized using density functional theory (DFT), and their electronic spectra were calculated. The studies highlighted the diagnostic signals from various groups and the good agreement between predicted bond lengths, angles, and X-ray crystal structure data (Nycz et al., 2011).

  • Molecular Structure Analysis

    The molecular structure of compounds similar to the title compound exhibits significant conformational features, such as E conformation of the C=C double bond and S-cis conformation relative to the double bond. Such studies are crucial for understanding the molecular geometry and potential reactivity of these compounds (Escobar et al., 2012).

Crystal Packing and Interactions

  • Crystal Packing Analysis: Research on compounds with similar structure to 3-(3-Bromophenyl)-1-(3,4-dimethylphenyl)propan-1-one shows that they exhibit certain molecular interactions in their crystal structure. For instance, the presence of intramolecular hydrogen bonds, intermolecular interactions such as hydrogen bonds, and C---O⋯π interactions are notable. This structural insight is critical for understanding the solid-state behavior of these compounds (Kumar et al., 2018).

Drug Metabolism and Design

  • Drug Metabolism-Based Design and Bioactivities: Though not directly related to the compound , studies in this area provide valuable insights into how alterations in molecular structure, such as introducing halogen or methyl groups, can affect biological activities. These studies guide the design of novel compounds with desired bioactivities, which could be relevant for derivatives of 3-(3-Bromophenyl)-1-(3,4-dimethylphenyl)propan-1-one (Xi et al., 2011).

Synthesis and Properties

  • Synthesis and Preliminary Study: The synthesis of related compounds and their preliminary studies, including biological examination, provides a foundation for understanding the chemical and potential biological properties of similar compounds. Such studies are crucial for guiding future research and application in various scientific fields (Stenlake et al., 1989).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This involves speculating on potential future research directions. It could include potential applications, modifications to improve its properties, or new synthesis methods.


properties

IUPAC Name

3-(3-bromophenyl)-1-(3,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO/c1-12-6-8-15(10-13(12)2)17(19)9-7-14-4-3-5-16(18)11-14/h3-6,8,10-11H,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYYQGYBOJCZOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CCC2=CC(=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701209953
Record name 1-Propanone, 3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701209953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenyl)-1-(3,4-dimethylphenyl)propan-1-one

CAS RN

898760-30-0
Record name 1-Propanone, 3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701209953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Bromophenyl)-1-(3,4-dimethylphenyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-(3-Bromophenyl)-1-(3,4-dimethylphenyl)propan-1-one
Reactant of Route 3
Reactant of Route 3
3-(3-Bromophenyl)-1-(3,4-dimethylphenyl)propan-1-one
Reactant of Route 4
Reactant of Route 4
3-(3-Bromophenyl)-1-(3,4-dimethylphenyl)propan-1-one
Reactant of Route 5
3-(3-Bromophenyl)-1-(3,4-dimethylphenyl)propan-1-one
Reactant of Route 6
Reactant of Route 6
3-(3-Bromophenyl)-1-(3,4-dimethylphenyl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.